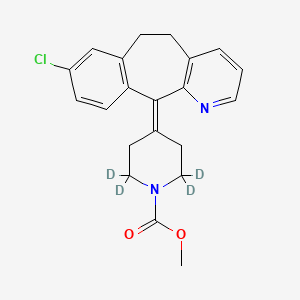

Desloratadine N-carboxylic acid methyl ester-d4

CAS No.:

Cat. No.: VC16658366

Molecular Formula: C21H21ClN2O2

Molecular Weight: 372.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H21ClN2O2 |

|---|---|

| Molecular Weight | 372.9 g/mol |

| IUPAC Name | methyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C21H21ClN2O2/c1-26-21(25)24-11-8-14(9-12-24)19-18-7-6-17(22)13-16(18)5-4-15-3-2-10-23-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3/i11D2,12D2 |

| Standard InChI Key | XTGUGVYFFYZHSJ-AREBVXNXSA-N |

| Isomeric SMILES | [2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1C(=O)OC)([2H])[2H])[2H] |

| Canonical SMILES | COC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |

Introduction

Chemical Structure and Physicochemical Properties

Key Physical Properties

The compound’s stability under standard laboratory conditions is reflected in its physicochemical parameters:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 372.88 g/mol | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Boiling Point | 521.2 ± 50.0 °C | |

| Flash Point | 269.0 ± 30.1 °C | |

| LogP (Partition Coefficient) | 5.41 |

The elevated logP value indicates high lipophilicity, which correlates with the compound’s membrane permeability and prolonged half-life in biological systems.

Synthesis and Production

Deuterium Incorporation Strategies

The synthesis of desloratadine N-carboxylic acid methyl ester-d4 involves catalytic deuteration of the precursor molecule, desloratadine N-carboxylic acid methyl ester. This process typically employs heavy water (D₂O) or deuterated reagents under controlled conditions to ensure selective hydrogen-deuterium exchange at the specified positions. Advanced techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and isotopic purity.

Purification and Quality Control

Post-synthetic purification relies on high-performance liquid chromatography (HPLC) coupled with mass spectrometry to verify deuteration efficiency (>98% isotopic enrichment) and eliminate non-deuterated byproducts. Nuclear magnetic resonance (NMR) spectroscopy further confirms structural integrity, with characteristic shifts observed at deuterated positions.

Analytical Applications

Mass Spectrometry-Based Quantification

The 4 Da mass shift introduced by deuterium labeling allows unambiguous detection in biological matrices. Researchers employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify parent desloratadine and its metabolites simultaneously, using the deuterated analog as an internal standard. This approach minimizes matrix effects and improves assay precision, with reported limits of detection below 0.1 ng/mL in plasma samples.

Metabolic Pathway Elucidation

Stable isotope labeling enables real-time tracking of metabolic transformations. Studies utilizing desloratadine N-carboxylic acid methyl ester-d4 have identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for its oxidation to desloratadine carboxylic acid, the major active metabolite. The deuterium kinetic isotope effect (KIE) observed in these reactions provides insights into rate-limiting steps in the metabolic cascade.

Pharmacological Significance

Histamine H₁ Receptor Antagonism

Like its parent compound, desloratadine N-carboxylic acid methyl ester-d4 exhibits selective antagonism of peripheral H₁ receptors, with a binding affinity (Kᵢ) of 0.87 nM. This activity underlies its efficacy in suppressing histamine-induced pruritus and vascular permeability while avoiding central nervous system penetration—a property attributed to its high molecular weight and polar surface area.

Clinical Pharmacokinetics

Deuterium labeling has facilitated detailed pharmacokinetic profiling:

| Parameter | Value (Mean ± SD) | Source |

|---|---|---|

| Plasma Tₘₐₓ | 3.2 ± 0.8 hours | |

| Elimination Half-life | 27.9 ± 4.3 hours | |

| Apparent Volume of Distribution | 49.2 ± 8.7 L/kg | |

| Total Clearance | 3.4 ± 0.6 L/h/kg |

These data confirm prolonged systemic exposure, supporting once-daily dosing regimens in therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume